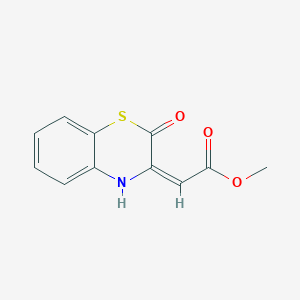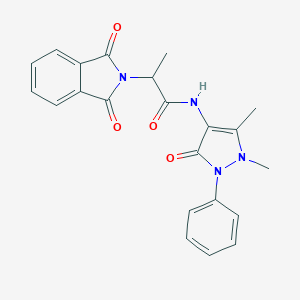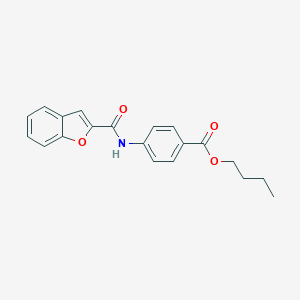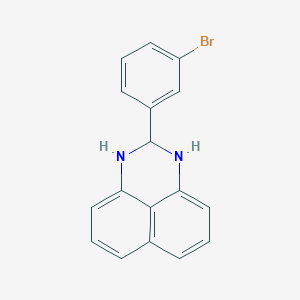
methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate is a chemical compound that belongs to the class of benzothiazine derivatives. It has been widely studied for its potential applications in scientific research due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of methyl (methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical and Physiological Effects:
Methyl (methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. It has also been found to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, it has been studied for its potential applications in the treatment of neurodegenerative diseases due to its ability to modulate certain signaling pathways in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It also exhibits various biological activities, making it a useful compound for studying the mechanisms of certain diseases. However, it also has some limitations. It has been found to exhibit low solubility in water, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret certain experimental results.
Orientations Futures
There are several future directions for the study of methyl (methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another direction is to study its potential applications in the treatment of cancer. In addition, further research is needed to fully understand its mechanism of action and to develop more effective synthesis methods.
Méthodes De Synthèse
Methyl (methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis process involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride to form 2-chloro-N-(2-mercaptophenyl)acetamide. This intermediate is then reacted with potassium thiocyanate to form 2-(2-mercaptophenyl)benzothiazole. The final step involves the reaction of 2-(2-mercaptophenyl)benzothiazole with methyl acrylate to form methyl (methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate.
Applications De Recherche Scientifique
Methyl (methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate has been studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as antimicrobial, antitumor, and antioxidant properties. It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
1774-77-2 |
|---|---|
Nom du produit |
methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate |
Formule moléculaire |
C11H9NO3S |
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate |
InChI |
InChI=1S/C11H9NO3S/c1-15-10(13)6-8-11(14)16-9-5-3-2-4-7(9)12-8/h2-6,12H,1H3/b8-6+ |
Clé InChI |
VGBWLEISWLDUGT-SOFGYWHQSA-N |
SMILES isomérique |
COC(=O)/C=C/1\C(=O)SC2=CC=CC=C2N1 |
SMILES |
COC(=O)C=C1C(=O)SC2=CC=CC=C2N1 |
SMILES canonique |
COC(=O)C=C1C(=O)SC2=CC=CC=C2N1 |
Autres numéros CAS |
1774-77-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)



![Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]](/img/structure/B187134.png)




![Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone](/img/structure/B187141.png)

![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol](/img/structure/B187143.png)

